5-Ethylpyridin-2-amine

Übersicht

Beschreibung

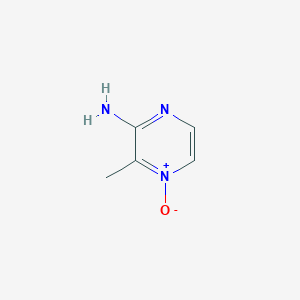

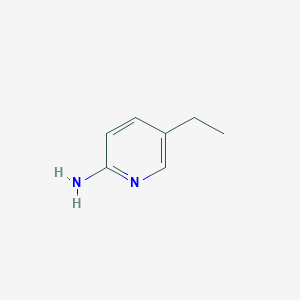

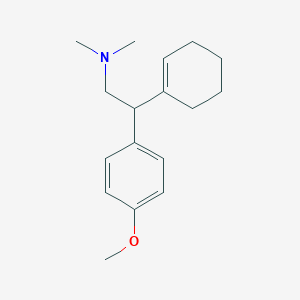

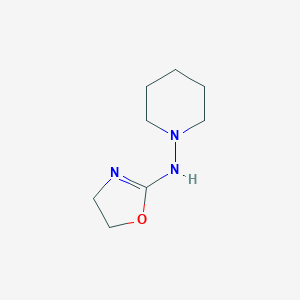

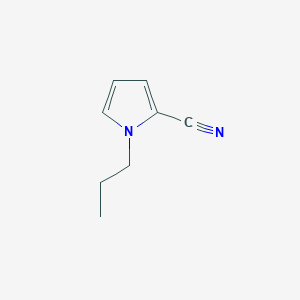

5-Ethylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. It is characterized by a pyridine ring substituted with an ethyl group and an amino group.

Synthesis Analysis

- The synthesis of related pyridine compounds often involves reactions such as reductive amination, as in the case of 5-ethyl-2-methylpyridine borane (Burkhardt & Coleridge, 2008).

- Synthesis from simpler pyridines through substitutions and transformations is another approach, as seen in compounds like 2-amino-5-ethoxypyridine (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Molecular Structure Analysis

- The molecular structure of pyridine derivatives is often characterized by planar ring systems and coplanar arrangements, as observed in similar compounds like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (Yao et al., 2010).

Chemical Reactions and Properties

- Pyridine derivatives, including 5-Ethylpyridin-2-amine, can participate in various chemical reactions, notably including reductive amination processes and reactions with other organic compounds to form complex structures (Burkhardt & Coleridge, 2008).

Physical Properties Analysis

- The physical properties of pyridine derivatives are often influenced by their molecular structure, including melting and boiling points, solubility, and density. However, specific data for 5-Ethylpyridin-2-amine is not provided in the available literature.

Chemical Properties Analysis

- The chemical properties of such compounds are defined by the presence of functional groups, such as the amino group in 5-Ethylpyridin-2-amine, which can engage in hydrogen bonding and other interactions. This is exemplified in the study of similar pyridine derivatives (Yao et al., 2010).

Wissenschaftliche Forschungsanwendungen

1. Myogenic Differentiation from Induced Pluripotent Stem Cells

- Application Summary : Researchers have demonstrated the potential medical applications of differentiated cells and tissues generated from induced pluripotent stem (iPS) cells . A significant hurdle to real-world medical applications is related to the substrate used to culture and induce iPS cells into differentiated cell types .

- Methods of Application : A collaborative team from Japan has combined their expertise to design and validate a new recombinant extracellular matrix protein, named new generation laminin fragments (NGLFs), for differentiating iPS cells into muscle cell lineages .

- Results or Outcomes : The researchers observed significant improvements in myogenic differentiation by attaching this modification to the C-termini of LM-E8 variants .

2. Fungicidal Activity of Pyrimidinamine Derivatives

- Application Summary : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results or Outcomes : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

3. Pharmaceutical Applications

- Application Summary : Pyridine derivatives, including 5-Ethylpyridin-2-amine, are found in many active pharmaceuticals, natural products, and functional materials . They are key scaffolds in many biologically active compounds .

- Methods of Application : Pyridine derivatives are used in the synthesis of a wide range of pharmaceutical compounds .

- Results or Outcomes : Pyridine derivatives are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

4. Synthesis of 2-Aminopyrimidine Derivatives

- Application Summary : 2-Aminopyrimidine derivatives, which can be synthesized from pyridin-2-amine derivatives, have been studied for their potential applications .

- Methods of Application : These derivatives are prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : The prepared compounds differ from each other by the substitutions of their amino group and of their … .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 5-Ethylpyridin-2-amine are not mentioned in the search results, therapeutic peptides, which include pyridine derivatives, are a hot topic in pharmaceutical research . The development of peptide drugs, including those based on pyridine structures, is expected to continue to be a significant area of study .

Eigenschaften

IUPAC Name |

5-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNJLQWOVTCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431010 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylpyridin-2-amine | |

CAS RN |

19842-07-0 | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)